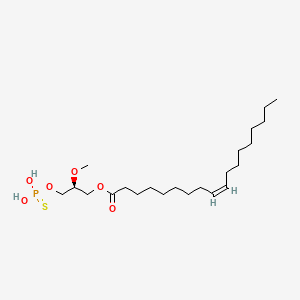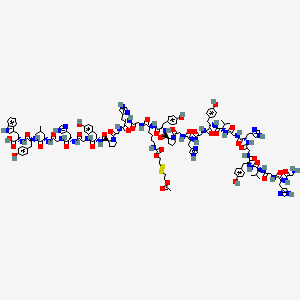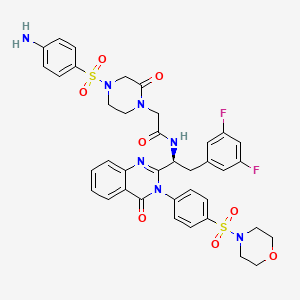
4'-trans-Hydroxy Cilostazol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-trans-Hydroxy Cilostazol-d4 is a deuterated labeled compound of 4’-trans-Hydroxy Cilostazol, which is a metabolite of Cilostazol . Cilostazol is a phosphodiesterase type III inhibitor used primarily for its antiplatelet and vasodilatory effects . The deuterated version, 4’-trans-Hydroxy Cilostazol-d4, is used in scientific research to study the pharmacokinetics and metabolic profiles of Cilostazol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-trans-Hydroxy Cilostazol-d4 involves the incorporation of deuterium into the 4’-trans-Hydroxy Cilostazol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium . The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of 4’-trans-Hydroxy Cilostazol-d4 involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 4’-trans-Hydroxy Cilostazol-d4 can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Gain of electrons or hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound .
Scientific Research Applications
4’-trans-Hydroxy Cilostazol-d4 is widely used in scientific research, particularly in the fields of:
Chemistry: As a tracer for studying reaction mechanisms and kinetics.
Biology: To investigate the metabolic pathways and pharmacokinetics of Cilostazol.
Medicine: In drug development and pharmacological studies to understand the effects of deuterium substitution on drug metabolism.
Industry: Used in the development of new pharmaceuticals and in quality control processes .
Mechanism of Action
The mechanism of action of 4’-trans-Hydroxy Cilostazol-d4 is similar to that of Cilostazol. It inhibits phosphodiesterase type III, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of platelet aggregation and vasodilation . The deuterium substitution may affect the pharmacokinetic and metabolic profiles, potentially leading to altered drug behavior .
Comparison with Similar Compounds
4’-trans-Hydroxy Cilostazol: The non-deuterated version of the compound.
3,4-Dehydro Cilostazol: Another metabolite of Cilostazol with different pharmacological properties.
Comparison: 4’-trans-Hydroxy Cilostazol-d4 is unique due to the presence of deuterium, which can influence its pharmacokinetic and metabolic profiles. This makes it particularly valuable in research settings where precise tracking and quantification of the compound are required .
Properties
Molecular Formula |
C20H27N5O3 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
6-[2,2,3,3-tetradeuterio-4-[1-(4-hydroxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C20H27N5O3/c26-16-7-5-15(6-8-16)25-19(22-23-24-25)3-1-2-12-28-17-9-10-18-14(13-17)4-11-20(27)21-18/h9-10,13,15-16,26H,1-8,11-12H2,(H,21,27)/i1D2,2D2 |
InChI Key |
KFXNZXLUGHLDBB-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C([2H])(CC1=NN=NN1C2CCC(CC2)O)C([2H])([2H])COC3=CC4=C(C=C3)NC(=O)CC4 |
Canonical SMILES |
C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,4R,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12368757.png)

![(2R)-2-amino-4,4-dimethyl-N-[3-methyl-4-(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]pentanamide](/img/structure/B12368766.png)







![2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione](/img/structure/B12368804.png)


